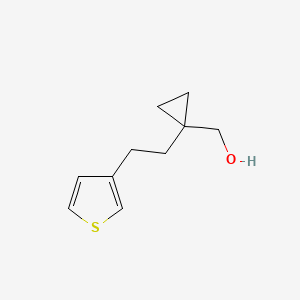

(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol

Description

"(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol" is a cyclopropane derivative featuring a hydroxymethyl (-CH₂OH) group and a thiophene-ethyl substituent. The cyclopropane ring introduces significant steric strain, which may enhance reactivity or influence conformational stability. This compound’s structural duality—combining a strained hydrocarbon ring with polar functional groups—suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., liquid crystals).

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

[1-(2-thiophen-3-ylethyl)cyclopropyl]methanol |

InChI |

InChI=1S/C10H14OS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7,11H,1,3-5,8H2 |

InChI Key |

INGRLNAILOTCFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCC2=CSC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol typically involves the reaction of thiophene derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a Grignard reagent derived from thiophene, which is then reacted with cyclopropylmethanol to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: It may be used to investigate the effects of structural modifications on biological activity .

Medicine: In medicine, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol could be explored for its potential therapeutic properties. Thiophene derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development .

Industry: Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to the final products .

Mechanism of Action

The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol involves its interaction with molecular targets and pathways within biological systems. The thiophene ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :

- Core Structure : Cyclopropane ring.

- Substituents :

- Hydroxymethyl (-CH₂OH) group.

- Ethyl chain terminating in thiophen-3-yl.

- Key Functional Groups : Alcohol (-OH), thiophene (aromatic sulfur).

Compound A : Montelukast Sodium Derivatives ()

- Core Structure : Cyclopropane linked to carboxymethyl (-CH₂COOH) and sulfanyl (-S-) groups.

- Substituents: Quinoline (aromatic nitrogen heterocycle). Bulky tert-butylphenyl groups.

- Key Functional Groups: Carboxylic acid (-COOH), sulfanyl bridges, quinoline.

Compound B : 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()

- Core Structure : Ethoxylated alcohol chain.

- Substituents: Phenoxy group with a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) substituent.

- Key Functional Groups : Ether (-O-), alcohol (-OH).

Table 1: Structural Comparison

| Feature | Target Compound | Compound A (Montelukast Derivative) | Compound B (Ethoxylated Alcohol) |

|---|---|---|---|

| Core | Cyclopropane | Cyclopropane + sulfanyl linkages | Ethoxylated chain |

| Aromatic Group | Thiophene | Quinoline | Phenoxy |

| Polar Groups | Hydroxymethyl (-OH) | Carboxylic acid (-COOH) | Alcohol (-OH), ether (-O-) |

| Bulky Substituents | None | tert-Butylphenyl | tert-Octylphenoxy |

Physicochemical Properties (Hypothesized)

- LogP (Partition Coefficient): Target Compound: Moderate (cyclopropane adds hydrophobicity; -OH and thiophene enhance polarity). Compound A: Lower due to carboxylic acid (-COOH) and hydrophilic sulfanyl groups. Compound B: Higher due to long ethoxy chain and tert-octylphenoxy group .

- Solubility: Target Compound: Likely soluble in polar aprotic solvents (e.g., DMSO) due to -OH and thiophene. Compound A: Enhanced aqueous solubility from -COOH and ionic sodium salt (pharmaceutical formulation) . Compound B: High solubility in nonpolar solvents due to ethoxylation and bulky alkyl group .

Thermal Stability :

- Cyclopropane rings (Target and Compound A) may exhibit lower thermal stability compared to Compound B’s flexible ethoxylated chain.

Biological Activity

The compound (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to a thiophene ring and a hydroxymethyl group. This unique structure may confer distinct biological properties, making it a candidate for medicinal chemistry applications. The cyclopropyl moiety is known for enhancing the metabolic stability of compounds, while the thiophene ring can engage in π-π stacking interactions with biological targets.

The biological activity of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is hypothesized to involve modulation of specific biochemical pathways. Preliminary studies suggest that it may interact with various molecular targets, potentially influencing signaling pathways related to cell proliferation and apoptosis. However, detailed mechanistic studies are required to elucidate the exact interactions and pathways involved.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have been reported to possess significant antimicrobial properties against various pathogens.

- Anticancer Potential : Some analogs have shown promise in inhibiting tumor growth in vitro and in vivo.

- Neuroprotective Effects : Certain compounds have demonstrated the ability to protect neuronal cells from oxidative stress.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with cyclopropyl groups displayed enhanced activity compared to their non-cyclopropyl counterparts, suggesting that (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol may exhibit similar properties . -

Anticancer Activity :

In a screening of various thiophene-containing compounds for anticancer activity, one derivative demonstrated an IC50 value of 0.5 µM against breast cancer cell lines. This suggests that modifications to the thiophene structure can lead to potent anticancer agents . -

Neuroprotective Study :

Research involving the neuroprotective effects of thiophene derivatives showed that certain compounds could significantly reduce neuronal cell death induced by oxidative stress, implicating potential therapeutic applications for neurodegenerative diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.